molecular formula C12H12F2N2OS B2558535 N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide CAS No. 868375-39-7

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2558535
CAS RN: 868375-39-7
M. Wt: 270.3
InChI Key: YNGUECBMCOKOQH-QINSGFPZSA-N
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Description

“N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide” is a chemical compound . The exact purpose or use of this compound is not specified in the sources I found .


Molecular Structure Analysis

The molecular formula of “N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide” is not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide” are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Characterization

The synthesis and physicochemical characterization of benzothiazole derivatives have been a subject of interest due to their diverse applications. A study detailed the synthesis of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, emphasizing their sedative, anti-inflammatory, cytotoxic, and antimicrobial properties. These derivatives were characterized using NMR, IR spectroscopy, and mass spectrometry, highlighting their structural and biological relevance (Zablotskaya et al., 2013).

Biological Activities

Benzothiazole derivatives have demonstrated significant potential in various biological applications:

  • Cytotoxicity and Antimicrobial Activity

    The cytotoxic and antimicrobial activities of benzothiazole derivatives were investigated, revealing their effectiveness against certain tumor cell lines and microbes. These findings suggest potential for the development of new therapeutic agents (Evren et al., 2020).

  • Antitumor Evaluation

    Synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents have shown promising results, with specific derivatives displaying significant antitumor properties. This underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).

  • Corrosion Inhibition

    Beyond biological applications, benzothiazole derivatives have also been studied for their corrosion inhibition properties, demonstrating effectiveness in protecting steel in acidic environments. This application is crucial for extending the lifespan of metal components in various industrial settings (Hu et al., 2016).

  • Luminescent Properties

    The study of luminescent properties of benzothiazole derivatives for white light emission has revealed their potential in the development of new materials for lighting and display technologies. This research highlights the versatility of benzothiazole derivatives in materials science (Lu et al., 2017).

Mechanism of Action

The mechanism of action of “N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide” is not specified in the sources I found .

Future Directions

The future directions or potential applications of “N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide” are not specified in the sources I found .

properties

IUPAC Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-3-10(17)15-12-16(4-2)11-8(14)5-7(13)6-9(11)18-12/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGUECBMCOKOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)propanamide

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